2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. This particular compound is characterized by the presence of a chlorinated dibenzofuran moiety and a dioxaborolane group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of 6-Chlorodibenzo[b,d]furan-2-yl: This intermediate can be synthesized through various methods, including the halogenation of dibenzofuran derivatives.
Coupling with Dioxaborolane: The chlorinated dibenzofuran is then coupled with a dioxaborolane reagent under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the dibenzofuran moiety can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives .
Scientific Research Applications
2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function . This interaction can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the chlorinated dibenzofuran and the dioxaborolane group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C18H18BClO3 |
---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-(6-chlorodibenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)11-8-9-15-13(10-11)12-6-5-7-14(20)16(12)21-15/h5-10H,1-4H3 |
InChI Key |
WNKKNNVMXISRKL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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